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molecular formula C24H28N2O5 B2627599 4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate CAS No. 1228675-21-5

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate

Cat. No. B2627599
M. Wt: 424.497
InChI Key: XDBNOYYJZISWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

In a pre-dried RB flask, 1-tert-butyl 4-(9H-fluoren-9-ylmethyl) 2-oxopiperazine-1,4-dicarboxylate (6.5 g, 15.39 mmol) was dissolved in CH2Cl2 (150 mL) and THF (15 mL) under N2 and was cooled down to −78° C. DIBAL-H (23.08 mL, 23.08 mmol) was added slowly. Let reaction stir at −78° C. for 2 hours. Then saturated Rochelle's salt water solution (150 mL) was added to quenched reaction. Reaction was slowly warmed up to room temperature. Then it was passed through a Celite® pad. Filtering pad was washed with ether (100 mL×2). Then layers were separated and aq. layer was extracted with 50 mL of EtOAc twice. Organic phases were combined and were washed with water and brine (50 mL) respectively. Then it was passed anhydrous Na2SO4. Concentration gave crude product as white solid that was used directly in next step. LC/MS: (M+23)+=447.16
Name
1-tert-butyl 4-(9H-fluoren-9-ylmethyl) 2-oxopiperazine-1,4-dicarboxylate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
23.08 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Rochelle's salt water
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][N:6]([C:8]([O:10][CH2:11][CH:12]2[C:24]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[C:18]3[C:13]2=[CH:14][CH:15]=[CH:16][CH:17]=3)=[O:9])[CH2:5][CH2:4][N:3]1[C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26].C1COCC1.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[OH:1][CH:2]1[CH2:7][N:6]([C:8]([O:10][CH2:11][CH:12]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=3[C:19]3[C:24]2=[CH:23][CH:22]=[CH:21][CH:20]=3)=[O:9])[CH2:5][CH2:4][N:3]1[C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26]

Inputs

Step One
Name
1-tert-butyl 4-(9H-fluoren-9-ylmethyl) 2-oxopiperazine-1,4-dicarboxylate
Quantity
6.5 g
Type
reactant
Smiles
O=C1N(CCN(C1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)C(=O)OC(C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
23.08 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Four
Name
Rochelle's salt water
Quantity
150 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
to quenched
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
was slowly warmed up to room temperature
FILTRATION
Type
FILTRATION
Details
Filtering pad
WASH
Type
WASH
Details
was washed with ether (100 mL×2)
CUSTOM
Type
CUSTOM
Details
Then layers were separated
EXTRACTION
Type
EXTRACTION
Details
aq. layer was extracted with 50 mL of EtOAc twice
WASH
Type
WASH
Details
were washed with water and brine (50 mL) respectively
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
gave crude product as white solid that

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1N(CCN(C1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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